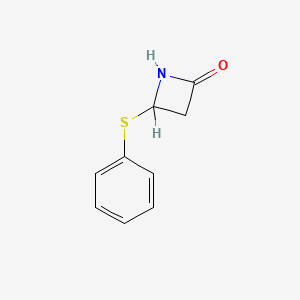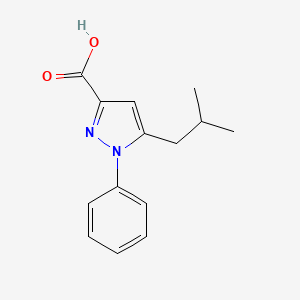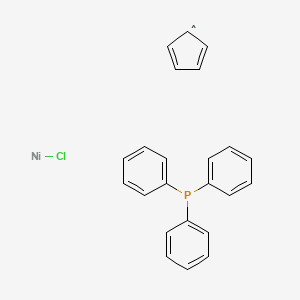
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is an organometallic compound with the molecular formula C23H20ClNiP. It is a nickel complex that features a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organometallic chemistry .
作用機序
Target of Action
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), also known as CID 16213735, is a complex organometallic compoundIt’s known to be used as a reactant in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with various biochemical targets depending on their structure and the specific reactions they are involved in.
Mode of Action
It’s known to participate in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with their targets in various ways, potentially leading to changes in the biochemical environment.
Biochemical Pathways
It’s known to be a reactant for the synthesis of organometallic complexes for nonlinear optics . These complexes can influence various biochemical pathways depending on their specific properties and the reactions they are involved in.
Result of Action
As a reactant in the synthesis of organometallic complexes, it can contribute to the properties and activities of these complexes .
準備方法
Synthetic Routes and Reaction Conditions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
NiCl2+C5H5Na+PPh3→Ni(C5H5)(PPh3)Cl+NaCl
Industrial Production Methods
While specific industrial production methods for Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions often use reagents like carbon monoxide or other phosphine ligands under controlled conditions.
Major Products
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes.
Substitution: Complexes with different ligands replacing the chloride ligand
科学的研究の応用
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organometallic complexes.
Material Science: It is used in the development of materials with specific electronic and optical properties.
Nonlinear Optics: The compound is involved in the synthesis of organometallic complexes for nonlinear optical applications
類似化合物との比較
Similar Compounds
- Bis(cyclopentadienyl)nickel(II)
- Bis(triphenylphosphine)nickel(II) dichloride
- Chlorotris(triphenylphosphine)ruthenium(II) acetate
- Dichlorobis(trimethylphosphine)nickel(II)
Uniqueness
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both cyclopentadienyl and triphenylphosphine ligands allows for diverse catalytic applications, making it a valuable compound in organometallic chemistry .
特性
CAS番号 |
31904-79-7 |
|---|---|
分子式 |
C23H25ClNiP |
分子量 |
426.6 g/mol |
IUPAC名 |
chloronickel;cyclopentane;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1 |
InChIキー |
HKKDAGYBGBRGJY-UHFFFAOYSA-M |
SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
正規SMILES |
C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


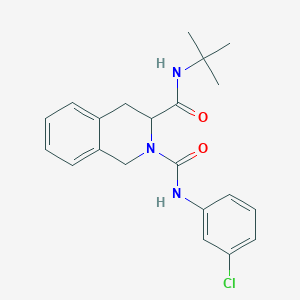
![2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B3124510.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)
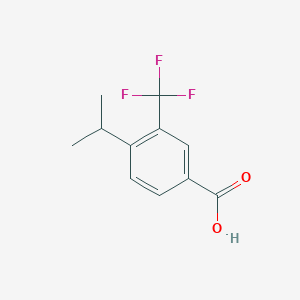
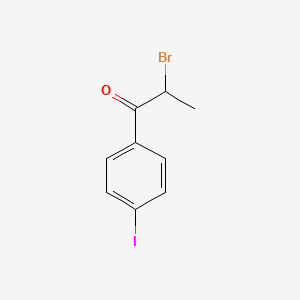
![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)
![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)
![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)
![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)
